molecular formula C16H21NO2 B139768 3ALPHA-PHENYLACETOXY TROPANE CAS No. 1690-22-8

3ALPHA-PHENYLACETOXY TROPANE

Cat. No.: B139768
CAS No.: 1690-22-8
M. Wt: 259.34 g/mol
InChI Key: DCINQANYMBYYCH-UHFFFAOYSA-N
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Description

3ALPHA-PHENYLACETOXY TROPANE, also known as 3α-3ALPHA-PHENYLACETOXY TROPANE, is a chemical compound with the molecular formula C₁₆H₂₁NO₂. It belongs to the class of phenyltropanes, which are structurally related to cocaine but lack the ester functionality at the 3-position. This compound is known for its potential therapeutic applications, particularly in the field of addiction treatment and neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3ALPHA-PHENYLACETOXY TROPANE typically involves the esterification of tropane with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3ALPHA-PHENYLACETOXY TROPANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3ALPHA-PHENYLACETOXY TROPANE has several scientific research applications, including:

Mechanism of Action

3ALPHA-PHENYLACETOXY TROPANE exerts its effects primarily by inhibiting the reuptake of dopamine and serotonin in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and prolonging their action .

Comparison with Similar Compounds

  • Cocaine
  • Troparil
  • RTI-55
  • WIN-35428
  • WF-23

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCINQANYMBYYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276794
Record name phenylacetoxytropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-22-8
Record name phenylacetoxytropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biosynthetic pathway of Phenylacetoxytropane in plants?

A1: While Phenylacetoxytropane itself isn't a direct product of the main tropane alkaloid biosynthesis pathway, research suggests it arises as a by-product during the formation of hyoscyamine. [, ] Studies using isotopically labelled precursors revealed that Phenylacetoxytropane and 3α-(2′-hydroxyacetoxy)tropane likely form during the rearrangement of littorine to hyoscyamine. [] This suggests that specific enzymatic steps within the plant might lead to the formation of Phenylacetoxytropane.

Q2: Has Phenylacetoxytropane been identified in any specific plant species?

A2: Yes, Phenylacetoxytropane has been identified in several plant species. Research has confirmed its presence in:

  • Hyoscyamus albus (hairy root cultures) []
  • Erythroxylum moonii (leaves) []
  • Hyoscyamus albus L. (various organs) []

Q3: Are there any known biological activities associated with Phenylacetoxytropane?

A3: The provided research articles primarily focus on the identification and biosynthetic pathways of Phenylacetoxytropane. [, , , , ] Further research is needed to fully understand its potential biological activities and whether it possesses any pharmacological properties similar to other tropane alkaloids.

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